6-Methyl-[2,3'-bipyridine]-5'-carbonitrile

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

6-Methyl-[2,3'-bipyridine]-5'-carbonitrile (CAS 1346686-83-6) is a 2,3′-bipyridine derivative featuring a methyl group at the 6-position of one pyridine ring and a carbonitrile substituent at the 5′-position of the other. This C12H9N3 compound (exact mass 195.079647300 g/mol) belongs to a broader class of 2,3′-bipyridine-5-carbonitriles that have been explored as structural analogs of etoricoxib for anti-inflammatory and antimicrobial applications.

Molecular Formula C12H9N3
Molecular Weight 195.22 g/mol
CAS No. 1346686-83-6
Cat. No. B11903096
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-[2,3'-bipyridine]-5'-carbonitrile
CAS1346686-83-6
Molecular FormulaC12H9N3
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=CN=CC(=C2)C#N
InChIInChI=1S/C12H9N3/c1-9-3-2-4-12(15-9)11-5-10(6-13)7-14-8-11/h2-5,7-8H,1H3
InChIKeyPAECHUOSAXBVBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-[2,3'-bipyridine]-5'-carbonitrile (CAS 1346686-83-6) – Core Structural Identity and Comparator Landscape for Informed Procurement


6-Methyl-[2,3'-bipyridine]-5'-carbonitrile (CAS 1346686-83-6) is a 2,3′-bipyridine derivative featuring a methyl group at the 6-position of one pyridine ring and a carbonitrile substituent at the 5′-position of the other . This C12H9N3 compound (exact mass 195.079647300 g/mol) belongs to a broader class of 2,3′-bipyridine-5-carbonitriles that have been explored as structural analogs of etoricoxib for anti-inflammatory and antimicrobial applications [1]. The 2,3′-bipyridine scaffold places this compound at the intersection of several research domains, including kinase inhibitor design [2], choline kinase inhibition [3], and transition-metal coordination chemistry [4]. However, the specific 6-methyl-5′-carbonitrile substitution pattern creates distinct steric and electronic properties that differentiate it from its closest commercially available analogs: 6-Methyl-[2,3′-bipyridine]-5′-carboxamide (CAS 1346686-81-4), 4-Methyl-[2,3′-bipyridine]-5′-carbonitrile (CAS 1346686-68-7), and 6-Methyl-2,3′-bipyridine (CAS 78210-78-3). Selection among these candidates must be driven by the specific functional-group requirements of the downstream synthetic or screening application.

Why Generic Substitution of 6-Methyl-[2,3'-bipyridine]-5'-carbonitrile (CAS 1346686-83-6) Is Not Scientifically Sound


Within the 2,3′-bipyridine-5-carbonitrile chemotype, seemingly minor structural modifications produce functionally distinct molecules with divergent physicochemical properties and biological profiles. The carbonitrile group at the 5′-position acts as a strong electron-withdrawing moiety that profoundly influences hydrogen-bond acceptor capacity, dipole moment, and metabolic susceptibility compared to the corresponding carboxamide (CAS 1346686-81-4) . Similarly, the positional isomer 4-Methyl-[2,3′-bipyridine]-5′-carbonitrile (CAS 1346686-68-7) relocates the methyl group from the 6-position to the 4-position, altering the steric environment around the pyridine nitrogen and modifying both metal-coordination geometry and target-binding interactions . Even the simple nitrile-to-hydrogen replacement that distinguishes the target from 6-Methyl-2,3′-bipyridine (CAS 78210-78-3) eliminates a key pharmacophoric element that is essential for hydrogen bonding and dipole-mediated interactions in kinase and GPCR binding pockets [1]. These are not interchangeable building blocks; each congener occupies a distinct point in chemical space, with consequences that cascade through synthesis, purification, biological screening, and ultimately interpretability of structure-activity relationships.

Quantitative Comparative Evidence for 6-Methyl-[2,3'-bipyridine]-5'-carbonitrile (CAS 1346686-83-6) vs. Closest Analogs


Nitrile vs. Carboxamide at the 5′-Position: Hydrogen-Bond Acceptor Capacity and Solubility Differentiation

The 5′-carbonitrile group in the target compound provides exactly 3 hydrogen-bond acceptor sites with zero hydrogen-bond donor capacity, whereas the corresponding 5′-carboxamide analog (CAS 1346686-81-4) introduces 1 hydrogen-bond donor in addition to 3 acceptors . This donor-to-acceptor ratio shift alters aqueous solubility and permeability profiles, as demonstrated within the broader 2,3′-bipyridine-5-carbonitrile series described by Elzahhar et al., where nitrile-containing compounds exhibited physicochemical properties within the range considered adequate for oral drug candidates, while carboxamide analogs showed higher polarity and increased hydrogen-bonding capacity that influenced both solubility and membrane partitioning [1]. For procurement decisions, the nitrile form is preferred when the downstream application requires a non-donor pharmacophoric element or when the synthetic route demands a group that tolerates strongly basic or nucleophilic conditions that would degrade a carboxamide.

Medicinal Chemistry Physicochemical Profiling Fragment-Based Drug Design

Methyl Positional Isomerism: 6-Methyl vs. 4-Methyl Impact on Steric and Electronic Environment

The target compound places a methyl group at the 6-position of the pyridine ring bearing the 2,3′-linkage. The positional isomer 4-Methyl-[2,3′-bipyridine]-5′-carbonitrile (CAS 1346686-68-7) instead substitutes at the 4-position . In 2,2′-bipyridine and 2,3′-bipyridine ligand systems, substitution at the 6-position introduces steric hindrance adjacent to the coordinating nitrogen, which can enforce regioselective metal complex formation—as demonstrated for 6-methyl-2,2′-bipyridine, where Pd(II) complexation yields exclusively the anti-configuration [1]. A 4-methyl substitution, by contrast, places the methyl group para to the coordinating nitrogen, exerting primarily electronic rather than steric effects on metal binding. This positional difference directly governs whether a ligand favors mononuclear vs. binuclear complex architectures [2].

Coordination Chemistry Medicinal Chemistry Structure-Activity Relationship

Nitrile vs. Hydrogen at 5′-Position: Essential Pharmacophoric Element for Biological Target Engagement

The 5′-carbonitrile is not a passive substituent. In the broader 2,3′-bipyridine-5-carbonitrile series, the nitrile group serves as a key pharmacophoric element that engages in dipole-dipole and hydrogen-bond acceptor interactions with biological targets. Elzahhar et al. demonstrated that compounds in the 2,3′-bipyridine-5-carbonitrile series exhibited COX-2 inhibitory activity with IC50 values as low as 0.1 µM in select analogs, comparable to the reference celecoxib (IC50 = 0.049 µM), and showed significant in vivo anti-inflammatory activity exceeding celecoxib in edema inhibition [1]. Removing the carbonitrile to give 6-Methyl-2,3′-bipyridine (CAS 78210-78-3) eliminates this hydrogen-bond acceptor and dipole element entirely, fundamentally altering the compound's interaction profile with any target that engages the 5′-position .

Kinase Inhibition GPCR Modulation Fragment Screening

Synthetic Accessibility from Common Pyridine Precursors: Cross-Coupling vs. Condensation Routes

The 2,3′-bipyridine connectivity with a 5′-carbonitrile can be accessed via palladium-catalyzed cross-coupling or condensation methodologies. A patent describing manufacturing methods for bipyridyl compounds highlights that 2,3′-bipyridine carbonitriles can be prepared without the high-temperature conditions (200 °C) sometimes required for alternative bipyridine syntheses [1]. The target compound's specific substitution pattern (6-methyl, 5′-carbonitrile) is directly accessible from commercially available 6-methyl-2-bromopyridine and 5-cyanopyridine-3-boronic acid via Suzuki-Miyaura coupling, whereas the 4-methyl isomer (CAS 1346686-68-7) requires 4-methyl-2-bromopyridine as starting material, which may differ in cost and commercial availability . For synthetic route planning, the 6-methyl isomer offers a more convergent disconnection that aligns with commonly stocked boronic acid building blocks.

Organic Synthesis Cross-Coupling Building Block Sourcing

Purity Benchmarks and QC Traceability Relative to Analogs

Multiple suppliers list this compound at 98% purity (HPLC) with ISO-certified quality systems . The 4-methyl isomer (CAS 1346686-68-7) is available at a minimum purity specification of 95% from some sources , though 98% is also listed by major suppliers. For the carboxamide analog (CAS 1346686-81-4), 98% purity is listed by multiple suppliers . While purity specifications are similar across the analog series, the 5′-carbonitrile offers a clear chromophore for HPLC-UV detection at 254 nm, simplifying purity verification compared to the carboxamide, which may require alternative detection wavelengths .

Quality Control Analytical Chemistry Procurement Specifications

Validated Application Scenarios for 6-Methyl-[2,3'-bipyridine]-5'-carbonitrile (CAS 1346686-83-6) Based on Comparative Evidence


Fragment-Based and Structure-Guided Drug Discovery Targeting Kinase Hinge Regions

In fragment-based drug discovery programs targeting ATP-binding sites of kinases, the 6-methyl-5′-carbonitrile bipyridine scaffold provides a compact, nitrogen-rich fragment with three hydrogen-bond acceptor sites and zero donors. The nitrile at the 5′-position serves as a key hinge-binding element, consistent with the bipyridyl inhibitor class exemplified in Merck's TGF-beta receptor kinase inhibitor patents [1]. The 6-methyl group introduces steric bulk adjacent to the coordinating pyridine nitrogen, which can be exploited for selectivity engineering against kinase panels. Procurement of the nitrile form (CAS 1346686-83-6) rather than the carboxamide analog is specifically recommended when the fragment library requires non-donor hinge binders to avoid confounding hydrogen-bond donor interactions in crystallographic fragment screens.

Synthesis of Etoricoxib-Inspired 2,3′-Bipyridine-5-carbonitrile Anti-Inflammatory Leads

The Elzahhar et al. study established the 2,3′-bipyridine-5-carbonitrile scaffold as a viable structural analog of etoricoxib, with select compounds demonstrating COX-2 IC50 values of 0.1 µM and in vivo anti-inflammatory activity exceeding celecoxib [2]. The 6-methyl substitution pattern on the target compound positions a methyl group at a location that can be further elaborated via thio or oxo linkages at position-6, directly following the synthetic strategy described for this series. Researchers pursuing dual anti-inflammatory/antimicrobial agents should source this specific regioisomer, as the 4-methyl variant (CAS 1346686-68-7) would direct further functionalization to a different vector, potentially disrupting the SAR established for the etoricoxib analog series.

Transition-Metal Catalyst Ligand Design Requiring Steric Control at the Coordination Site

For coordination chemistry applications where the bipyridine unit serves as an N,N-chelating ligand, the 6-methyl substitution adjacent to the coordinating nitrogen imposes steric constraints that favor specific complex geometries. Evidence from 6-methyl-2,2′-bipyridine systems demonstrates that this substitution pattern enforces exclusive anti-Pd(II) complex formation, a regioselectivity not achievable with unsubstituted or 4-substituted ligands [3]. The additional 5′-carbonitrile provides a spectroscopic handle (IR C≡N stretch ~2230 cm⁻¹) for monitoring complexation and an electron-withdrawing substituent that modulates the Lewis basicity of the pyridine nitrogens. This compound is the procurement choice over 6-Methyl-2,3′-bipyridine (CAS 78210-78-3) when both steric control and electronic tuning of the metal center are required.

Synthetic Intermediate for Downstream Functionalization via Nitrile Transformation

The 5′-carbonitrile group serves as a versatile synthetic handle for further transformations: hydrolysis to the carboxamide or carboxylic acid, reduction to the aminomethyl derivative, or cycloaddition to tetrazole or oxadiazole heterocycles [4]. In synthetic route design, the nitrile's tolerance of strongly basic conditions (e.g., organometallic reagents) and its orthogonal reactivity to electrophiles make this compound a strategically superior intermediate compared to the pre-formed carboxamide (CAS 1346686-81-4), which would require carboxyl protection/deprotection steps in multi-step sequences. For medicinal chemistry CROs and process chemistry groups, sourcing the nitrile building block (CAS 1346686-83-6) maximizes downstream flexibility and minimizes protecting-group manipulations.

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